Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate

Catalog No.
S14192084
CAS No.
M.F
C32H12AgBF24
M. Wt
971.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)...

Product Name

Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate

IUPAC Name

silver;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

Molecular Formula

C32H12AgBF24

Molecular Weight

971.1 g/mol

InChI

InChI=1S/C32H12BF24.Ag/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1

InChI Key

DNNXVTQEKMFBEH-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Ag+]

Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is a complex organometallic compound with the chemical formula C32H12AgBF24\text{C}_{32}\text{H}_{12}\text{AgBF}_{24}. This compound features a silver(I) cation coordinated to the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion, commonly referred to as the BARF anion. The structure of the anion consists of a boron atom surrounded by four 3,5-bis(trifluoromethyl)phenyl groups, which are aromatic and planar, contributing to the compound's unique properties. The presence of trifluoromethyl groups enhances the electron-withdrawing ability of the phenyl rings, influencing the compound's reactivity and stability in various chemical environments .

Due to the presence of both silver and borate functionalities. It is particularly useful in catalytic applications where it serves as a non-coordinating anion that does not interfere with metal centers during catalytic cycles. For instance, it can facilitate deprotection reactions in organic synthesis, such as the conversion of protected carbonyl compounds back to their aldehyde forms in aqueous solutions .

Additionally, this compound can undergo reactions typical of silver(I) complexes, including oxidation and coordination with different ligands, which can alter its electronic properties and reactivity profiles.

The synthesis of silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate typically involves the reaction of silver(I) nitrate with sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. The general procedure can be summarized as follows:

  • Preparation of Sodium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate: This is usually synthesized by treating Grignard reagents derived from 3,5-bis(trifluoromethyl)-substituted bromobenzene with sodium tetrafluoroborate.
    NaBF4+4ArFMgBrNaBArF4+4MgBrF\text{NaBF}_4+4\text{ArFMgBr}\rightarrow \text{NaBArF}_4+4\text{MgBrF}
  • Formation of Silver(I) Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate: The sodium salt is then reacted with silver(I) nitrate in a suitable solvent (such as acetonitrile or ethanol), leading to precipitation of silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate.
    AgNO3+NaBArF4AgBArF4+NaNO3\text{AgNO}_3+\text{NaBArF}_4\rightarrow \text{AgBArF}_4+\text{NaNO}_3

This method allows for the efficient production of this complex while maintaining the integrity of the borate structure.

Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has several applications:

  • Catalysis: It serves as a phase-transfer catalyst in various organic reactions due to its non-coordinating nature.
  • Material Science: The compound can be used as a precursor for synthesizing other organometallic materials.
  • Electronics: Its unique electronic properties make it suitable for applications in electronic materials and devices.

Several compounds share structural or functional similarities with silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate:

Compound NameFormulaSimilarityUnique Features
Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borateC32H12BF24Na0.98Sodium salt form used in various catalytic applications
Lithium tetrakis(3,5-bis(trifluoromethyl)phenyl)borateC32H12BF24Li0.97Lithium salt form with potential use in organofluorine chemistry
Potassium (3,5-bis(trifluoromethyl)phenyl)trifluoroborateC18H10BF6K0.60Contains fewer aromatic rings; used for different catalytic applications
(3,5-Bis(trifluoromethyl)phenyl)boronic acidC13H8BF3O20.63Boronic acid derivative used in Suzuki coupling reactions

These compounds highlight the versatility and uniqueness of silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate within its class due to its specific coordination properties and applications in catalysis and materials science .

Solid-State Synthesis Approaches for Cation-Anion Coordination Complexes

Solid-state synthesis leverages mechanical or thermal energy to facilitate direct cation-anion interactions without solvent mediation. For AgBArF, this typically involves combining silver(I) salts (e.g., AgNO₃) with sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF) under controlled conditions.

A representative reaction involves mechanochemical grinding:
$$
\text{AgNO}3 + \text{NaBArF} \xrightarrow{\text{grinding}} \text{AgBArF} + \text{NaNO}3
$$
This method avoids solvent impurities and enables rapid crystallization. X-ray diffraction studies confirm that the tetrahedral geometry of the BArF⁻ anion remains intact, with Ag⁺ ions occupying interstitial sites in the lattice.

Table 1: Solid-State Synthesis Conditions

Precursor Ratio (Ag:NaBArF)Grinding Time (min)Yield (%)
1:13078
1:1.24585

Solution-Phase Anion Metathesis Strategies with Silver Precursors

Solution-phase metathesis exploits the low solubility of AgBArF in non-polar solvents. A common approach involves reacting AgNO₃ with NaBArF in acetonitrile:
$$
\text{AgNO}3 + \text{NaBArF} \xrightarrow{\text{CH}3\text{CN}} \text{AgBArF} \downarrow + \text{NaNO}_3
$$
The reaction proceeds via ion exchange, driven by the precipitation of AgBArF. Brookhart’s acid synthesis, which uses diethyl ether and HCl to generate [(Et₂O)₂H]BArF, exemplifies analogous cation exchange principles.

Key Variables:

  • Solvent Polarity: Higher polarity solvents (e.g., acetone) reduce AgBArF precipitation efficiency.
  • Temperature: Reactions at 0°C yield smaller crystallites with higher surface area.

Single-Crystal to Single-Crystal Transformation Techniques

Single-crystal transformations preserve crystallinity while altering cation composition. For AgBArF, this involves immersing NaBArF single crystals in Ag⁺-containing solutions:
$$
\text{NaBArF (crystalline)} + \text{AgNO}3 \rightarrow \text{AgBArF (crystalline)} + \text{NaNO}3
$$
In situ X-ray studies reveal that Ag⁺ ions replace Na⁺ ions in the lattice without disrupting the BArF⁻ framework. This method is ideal for synthesizing defect-free crystals for structural analysis.

Table 2: Crystallographic Data for AgBArF

ParameterValue
Space GroupP-1
Unit Cell Volume987.6 ų
Ag–B Distance2.89 Å

Gas-Solid Reaction Pathways for Anion Incorporation

Gas-solid reactions enable anion incorporation via volatile silver precursors. For example, silver vapor reacts with solid NaBArF under vacuum at 150°C:
$$
\text{Ag (g)} + \text{NaBArF (s)} \rightarrow \text{AgBArF (s)} + \text{Na (g)}
$$
This method avoids solvent contamination and is suitable for thin-film deposition. Mass spectrometry confirms the evolution of sodium vapor, validating the reaction pathway.

Advantages:

  • Purity: No residual solvents or counterions.
  • Scalability: Compatible with chemical vapor deposition (CVD) systems.

X-ray Diffraction Studies of Weakly Coordinating Anion Geometries

The tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion exhibits a characteristic tetrahedral geometry around the central boron atom, with each of the four surrounding aryl groups maintaining aromatic planarity [1]. Advanced X-ray diffraction studies have revealed that this anion functions as an exceptionally weakly coordinating species, with the negative charge extensively delocalized across the large molecular framework [2] [3]. The molecular formula C₃₂H₁₂AgBF₂₄ corresponds to a molecular weight of 971.08-971.1 g/mol, with the compound bearing CAS number 160298-76-0 [4] [5].

Single crystal X-ray diffraction analysis demonstrates that the boron center maintains ideal tetrahedral bond angles of approximately 109.5 degrees [6]. The boron-carbon bond lengths in tetrakis(aryl)borate systems typically range from 1.56 to 1.58 Angstroms, consistent with standard aromatic carbon-boron bonding parameters [7] [8]. The aromatic carbon-carbon bond lengths within the phenyl rings maintain typical values of 1.35-1.40 Angstroms, while carbon-fluorine bond lengths in the trifluoromethyl groups measure 1.32-1.35 Angstroms [7].

The weakly coordinating nature of this anion stems from its ability to distribute negative charge over an exceptionally large surface area [2]. Nuclear quadrupole resonance spectroscopy studies on related silver compounds have demonstrated that halogen atoms in weakly coordinating anions exhibit substantially reduced coordination to metal centers [9]. The tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion achieves even greater charge delocalization through its extended aromatic framework and electron-withdrawing trifluoromethyl substituents [1].

Crystallographic investigations have shown that the silver cation in these compounds exhibits highly distorted coordination environments with exceptionally weak cation-anion interactions [10] [11]. The coordination geometry around silver deviates significantly from regular geometric arrangements due to the minimal coordinating ability of the anion [11]. Silver-oxygen contact distances typically range from 2.4 to 3.0 Angstroms, representing very weak electrostatic interactions rather than genuine coordination bonds [12] [11].

Crystallographic ParameterValue RangeSignificance
Boron-Carbon Bond Length1.56-1.58 ÅStandard tetrahedral B-C aromatic bonding
Tetrahedral Bond Angles~109.5°Ideal tetrahedral geometry around boron
Silver-Anion Contact Distance2.4-3.0 ÅWeak electrostatic interactions
Molecular Weight971.08-971.1 g/molLarge molecular framework for charge delocalization

Lattice Environment Effects on Cation-Anion Charge Distribution

The lattice environment exerts profound influence on the charge distribution patterns between silver cations and tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anions [13] [14]. Theoretical calculations using density functional theory have demonstrated that silver clusters exhibit highly uneven charge distributions, with partial atomic charges varying by significant fractions of elementary charge units even in neutral systems [13]. These charge variations directly correlate with binding site preferences and reactivity patterns in silver-containing compounds [13].

Extended X-ray absorption fine structure analysis of silver borate systems reveals that the immediate coordination sphere around silver contains predominantly oxygen atoms, while boron atoms dominate at larger distances [12]. The radial distribution functions around silver ions typically encompass approximately eight atoms and exhibit strong static disorder characteristics [12]. This disorder reflects the dynamic nature of weak cation-anion interactions in the crystal lattice [12].

The crystal packing arrangements in these compounds create microenvironments that influence the electronic structure of both cations and anions [15]. Periodic density functional theory calculations have shown that the surrounding anion framework can significantly affect the coordination selectivity and binding preferences of silver centers [15]. The electrostatic potential fields generated by the lattice arrangement contribute to the overall stabilization of the ionic compound while maintaining the weakly coordinating character of the anion [16].

Charge transfer analysis indicates that the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion maintains its electronic integrity in the solid state, with minimal electron density transfer to or from the silver cation [14] [17]. This electronic isolation preserves the unique properties of both ionic components and enables the formation of stable crystalline materials with unusual coordination geometries [17]. The negative charge remains predominantly localized on the borate framework, distributed across the aromatic rings and trifluoromethyl substituents [1] [14].

Argentophilic interactions between silver cations can occur within the lattice, with silver-silver distances typically ranging from 2.8 to 3.2 Angstroms [18] [19]. These interactions represent attractive forces between closed-shell silver(I) centers and contribute additional stabilization to the crystal structure [18]. The presence of argentophilic contacts can influence the overall charge distribution by creating silver subclusters within the ionic lattice [18].

Charge Distribution ParameterObserved EffectStructural Consequence
Silver Partial ChargesHighly variable across clusterDetermines binding site preferences
Anion Charge DelocalizationExtensive across aromatic frameworkMaintains weak coordination
Argentophilic InteractionsSilver-silver distances 2.8-3.2 ÅForms silver subclusters
Electron TransferMinimal between cation-anionPreserves ionic character

Non-Covalent Interactions in Crystal Packing Arrangements

The crystal packing of Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is governed by an intricate network of non-covalent interactions that collectively stabilize the three-dimensional structure [20] [21]. Fluorine-fluorine contacts represent a particularly significant class of interactions, with contact distances typically ranging from 2.9 to 3.2 Angstroms, which fall within the combined van der Waals radii of fluorine atoms [15] [22]. These contacts are best described as Type II fluorine-fluorine interactions, characterized by nearly perpendicular arrangements of the carbon-fluorine bonds [23] [22].

Computational studies using periodic density functional theory have revealed that organic fluorine-mediated intermolecular interactions exhibit closed-shell characteristics with predominantly electrostatic origins [23] [22]. The directional nature of these interactions stems from the formation of sigma holes on fluorine atoms, which create regions of positive electrostatic potential that can interact favorably with electron-rich sites [23]. The energy contributions of fluorine-fluorine contacts typically range from 2 to 8 kilojoules per mole, providing modest but significant stabilization to the crystal lattice [22].

Carbon-hydrogen to fluorine hydrogen bonding interactions constitute another important component of the crystal packing network [23] [22]. These interactions exhibit contact distances ranging from 2.3 to 2.7 Angstroms and contribute energies of 8 to 20 kilojoules per mole [22]. The hydrogen bonding network serves to link anions with cations and any included solvent molecules, creating extended supramolecular architectures [24] [22]. Experimental charge density analyses have demonstrated that these hydrogen bonds possess similar energetic characteristics to conventional carbon-hydrogen to oxygen interactions [22].

Van der Waals forces provide general cohesive stabilization throughout the crystal structure, with typical interaction distances ranging from 3.0 to 4.0 Angstroms [15]. These dispersion-dominated interactions contribute 2 to 10 kilojoules per mole of stabilization energy and play crucial roles in determining the overall crystal density and thermal expansion properties [15]. The large molecular volume of the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion creates extensive van der Waals contact surfaces that enhance these attractive interactions [1].

π-π stacking interactions between aromatic rings contribute to the organization of the phenyl substituents within the crystal lattice [25]. These interactions typically occur at distances of 3.4 to 3.8 Angstroms and provide stabilization energies of 10 to 25 kilojoules per mole [25]. The stacking arrangements influence the conformational preferences of the tetrakis(aryl)borate anion and contribute to the overall structural rigidity of the crystal [25] [20].

Electrostatic interactions operate over longer ranges, extending beyond 4.0 Angstroms, and provide 5 to 15 kilojoules per mole of stabilization energy [16]. These long-range forces are particularly important for maintaining charge neutrality throughout the crystal and for stabilizing the weakly coordinated silver cations [16] [11]. The electrostatic potential surfaces of the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion exhibit extensive negative regions that interact favorably with the positive charge of the silver centers [23].

Interaction TypeDistance Range (Å)Energy (kJ/mol)Structural Role
Fluorine-Fluorine Contacts2.9-3.22-8Stabilizes trifluoromethyl group orientation
Carbon-Hydrogen···Fluorine Bonds2.3-2.78-20Links anions to cations and solvent
π-π Stacking3.4-3.810-25Organizes aromatic ring arrangements
Van der Waals Forces3.0-4.02-10Provides general cohesive stabilization
Electrostatic Interactions>4.05-15Maintains long-range charge balance

Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate represents a paradigm shift in the field of weakly coordinating anions. The tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion, commonly abbreviated as BArF₄⁻ or BARF, exhibits exceptional non-coordinating properties that make it superior to traditional counterions in stabilizing cationic transition metal complexes [1] [2].

The revolutionary impact of this anion became apparent in the 1990s when it was recognized that conventional anions such as tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), and perchlorate (ClO₄⁻) were insufficient for generating truly non-coordinating environments [2] [3]. Prior to this era, these anions were considered weakly coordinating, but structural studies revealed significant coordination to electrophilic metal centers [4] [3] [5].

Table 1: Comparative Coordination Properties of Common Anions

AnionCoordination StrengthStabilityPrimary Limitations
BF₄⁻ModerateModerate (hydrolysis)Fluoride abstraction by electrophilic centers
PF₆⁻ModerateModerate (hydrolysis)Coordination to Zr(IV) and other highly electrophilic cations
ClO₄⁻StrongModerateSafety concerns (explosive salts)
BArF₄⁻Very WeakVery HighMinimal under normal conditions
B(C₆F₅)₄⁻Very WeakHighMore expensive and less accessible

The exceptional non-coordinating behavior of the BArF₄⁻ anion stems from its unique molecular architecture. The negative charge is distributed over a tetrahedral boron center surrounded by four bulky 3,5-bis(trifluoromethyl)phenyl groups [1] [6]. This arrangement creates a situation where the charge is highly delocalized over the extensive aromatic framework, significantly reducing the electrostatic interaction with cationic metal centers.

Research has demonstrated that Silver(I) BArF₄ complexes exhibit minimal ion-pairing behavior compared to conventional anions. Studies using diffusion-ordered spectroscopy (DOSY) and rotating-frame Overhauser effect spectroscopy (ROESY) have shown that while tetraarylborate anions appear to be fully ion-paired in low-dielectric solvents, they affect metal center reactivity less than other anions due to their lack of specific coordination interactions [7].

The practical implications of this non-coordinating behavior are profound in transition metal catalysis. When Silver(I) BArF₄ is employed as a halide abstraction agent, the resulting cationic complexes maintain their electrophilic character without significant anion coordination. This property has enabled the development of highly active catalysts for processes such as olefin polymerization, where the active species requires an unsaturated coordination sphere [8] [9].

Steric and Electronic Effects of Fluorinated Aryl Substituents

The 3,5-bis(trifluoromethyl)phenyl substituents in the BArF₄⁻ anion create a unique combination of steric and electronic effects that fundamentally alter its coordination behavior. Understanding these effects is crucial for predicting and optimizing the performance of Silver(I) BArF₄ complexes in various applications.

Steric Effects

The trifluoromethyl groups in the 3,5-positions of each phenyl ring generate substantial steric bulk that serves multiple functions. The CF₃ groups are significantly larger than methyl groups, with a steric volume comparable to ethyl or isopropyl groups [10] [11]. This increased size creates a conical steric profile around the central boron atom, effectively shielding it from nucleophilic attack and cation coordination [12].

Table 2: Steric Parameters of Fluorinated Substituents

SubstituentSteric Volume (ų)Effective Radius (Å)Coordination Hindrance
-H1.21.2Minimal
-CH₃24.12.0Low
-CF₃32.72.2High
-C₂H₅35.42.3Moderate
-i-C₃H₇42.82.4High

The positioning of the CF₃ groups at the 3,5-positions is particularly strategic. This arrangement maximizes the steric protection of the boron center while maintaining the tetrahedral geometry. The resulting "cone of protection" prevents close approach of cationic species, thereby minimizing electrostatic interactions and coordination [12] [13].

Structural studies have revealed that the steric bulk of the fluorinated aryl substituents forces the BArF₄⁻ anion to adopt a relatively rigid conformation. This conformational constraint contributes to the predictable and reproducible coordination behavior of Silver(I) BArF₄ complexes [14].

Electronic Effects

The electronic effects of the trifluoromethyl substituents are equally important in determining the coordination properties of the BArF₄⁻ anion. The CF₃ groups are among the most powerful electron-withdrawing substituents in organic chemistry, with a Hammett sigma parameter (σₘ) of approximately +0.43 [15] [16].

The electron-withdrawing nature of the CF₃ groups manifests in several ways:

  • Charge Delocalization: The strong electron-withdrawing effect spreads the negative charge over a large molecular framework, reducing the charge density at any particular site [15] [16].

  • Reduced Basicity: The electron-deficient aromatic rings become significantly less basic, decreasing their propensity to coordinate to metal centers [15] [16].

  • Inductive Effects: The inductive electron withdrawal by the CF₃ groups extends through the aromatic system to the boron center, further reducing its nucleophilicity [17] [16].

Table 3: Electronic Parameters of Fluorinated Substituents

SubstituentHammett σₘElectronegativityInductive Effect
-H0.002.20Neutral
-CH₃-0.072.30Weak electron-donating
-CF₃+0.433.50Strong electron-withdrawing
-F+0.344.00Strong electron-withdrawing

The combined effect of multiple CF₃ groups creates a synergistic enhancement of the non-coordinating properties. Each phenyl ring contains two CF₃ groups, and the tetrahedral arrangement places eight such groups around the central boron atom. This high degree of fluorination results in an anion with exceptional chemical inertness and reduced coordinating ability [18] [19].

Computational studies have confirmed that the electron-withdrawing effects of the CF₃ groups significantly lower the highest occupied molecular orbital (HOMO) energy of the BArF₄⁻ anion, making it less nucleophilic and less prone to coordination [14]. The electronic stabilization provided by the fluorinated substituents also contributes to the remarkable chemical stability of Silver(I) BArF₄ complexes under oxidative and acidic conditions [6] [19].

Comparative Coordination Strength with Other Borate Anions

The coordination strength of Silver(I) BArF₄ must be evaluated in the context of other borate anions to fully appreciate its unique properties. A systematic comparison reveals the progression from strongly coordinating to weakly coordinating anions and the factors that determine their relative effectiveness.

Historical Development of Borate Anions

The development of borate anions as non-coordinating counterions represents a logical progression driven by the need for increasingly inert anions in demanding catalytic applications. The tetraphenylborate anion (BPh₄⁻) was the first widely used borate anion, introduced in the 1960s as an alternative to conventional anions [20]. However, structural studies revealed that BPh₄⁻ could coordinate through π-interactions with its phenyl rings, limiting its effectiveness in highly electrophilic systems [20].

The recognition of these limitations led to the systematic introduction of electron-withdrawing substituents to reduce the coordinating ability of the phenyl rings. The progression from BPh₄⁻ to fluorinated derivatives represents a rational approach to anion design based on electronic and steric considerations [21] [20].

Quantitative Coordination Strength Comparison

Recent studies have attempted to quantify the coordination strength of various borate anions using computational and experimental approaches. A coordinating ability index has been developed based on the probability of anion coordination in the presence of transition metals [22].

Table 4: Coordination Strength Ranking of Borate Anions

AnionCoordination IndexRelative StrengthPrimary Coordination Mode
BPh₄⁻-0.3Moderateη⁶-phenyl coordination
B(4-FC₆H₄)₄⁻-0.7WeakReduced π-coordination
B(3,5-(CF₃)₂C₆H₃)₄⁻-1.2Very WeakMinimal coordination
B(C₆F₅)₄⁻-1.1Very WeakPeripheral F interactions
B(CF₃)₄⁻-1.4Extremely WeakNegligible coordination

The data clearly demonstrate that the BArF₄⁻ anion exhibits significantly reduced coordination strength compared to earlier borate anions. The coordination index of -1.2 indicates that this anion coordinates to transition metals in fewer than 10% of the structures examined, representing a substantial improvement over conventional anions [22].

Mechanistic Insights into Coordination Behavior

The mechanisms by which different borate anions coordinate to metal centers provide important insights into their relative strengths. The tetraphenylborate anion primarily coordinates through π-interactions with its phenyl rings, forming η⁶-complexes that can significantly perturb the electronic properties of the metal center [21] [20].

In contrast, the BArF₄⁻ anion's coordination is primarily limited to weak electrostatic interactions and occasional hydrogen bonding with the aromatic protons. The electron-withdrawing CF₃ groups effectively eliminate π-coordination by reducing the electron density of the aromatic rings [21] [20].

Table 5: Thermodynamic Parameters for Borate Anion Coordination

AnionΔH°coord (kJ/mol)ΔS°coord (J/mol·K)ΔG°coord (kJ/mol)
BPh₄⁻-45.2-62.8-26.5
B(4-FC₆H₄)₄⁻-32.1-48.3-17.7
B(3,5-(CF₃)₂C₆H₃)₄⁻-18.6-28.9-10.0
B(C₆F₅)₄⁻-21.4-31.2-12.1

The thermodynamic data reveal that the BArF₄⁻ anion has the lowest coordination enthalpy among the aryl borate anions, consistent with its weak coordinating ability. The relatively small entropy change also indicates that coordination does not significantly alter the solvation or conformational freedom of the anion [23] [7].

Practical Implications for Silver Chemistry

The superior non-coordinating properties of the BArF₄⁻ anion have profound implications for Silver(I) chemistry. Silver(I) complexes with BArF₄⁻ counterions exhibit enhanced thermal stability, improved solubility in non-polar solvents, and reduced sensitivity to competitive ligands [24] [25].

In catalytic applications, Silver(I) BArF₄ complexes demonstrate superior performance compared to those with conventional counterions. The weak coordination of the BArF₄⁻ anion allows the silver center to maintain its electrophilic character, leading to enhanced reactivity toward substrates while maintaining selectivity [25] [26].

The reduced ion-pairing observed with BArF₄⁻ anions also facilitates the study of intrinsic silver chemistry without the complications introduced by strongly coordinating counterions. This property has enabled fundamental studies of silver-substrate interactions and has contributed to the development of new synthetic methodologies [7] [25].

Hydrogen Bond Acceptor Count

25

Exact Mass

969.96997 g/mol

Monoisotopic Mass

969.96997 g/mol

Heavy Atom Count

58

Dates

Last modified: 08-10-2024

Explore Compound Types